4,4-Difluoropiperidine-1-sulfonamide
Description
4,4-Difluoropiperidine-1-sulfonamide (CAS No. 1015170-98-5) is a fluorinated sulfonamide derivative with the molecular formula C₅H₁₀F₂N₂O₂S and a molecular weight of 200.21 g/mol . The compound features a piperidine ring substituted with two fluorine atoms at the 4-position and a sulfonamide group at the 1-position. This structure combines the metabolic stability imparted by fluorine substituents with the pharmacophoric sulfonamide moiety, making it a candidate for medicinal chemistry applications, particularly in targeting enzymes or receptors where electronic and steric properties are critical .
The compound is commercially available (e.g., from Shanghai Yuanye Bio-Technology Co., Ltd.) with purity ≥98%, indicating its relevance in preclinical research .
Properties
IUPAC Name |
4,4-difluoropiperidine-1-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10F2N2O2S/c6-5(7)1-3-9(4-2-5)12(8,10)11/h1-4H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTNXDPEGKLEMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10F2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Fluorination of Piperidine Derivatives
Conversion to 4,4-Difluoropiperidine-1-sulfonamide
While direct synthetic routes to this compound are less frequently detailed, the general strategy involves sulfonylation of the piperidine nitrogen after fluorination.
Sulfonamide Formation
- The 4,4-difluoropiperidine intermediate (usually as a hydrochloride salt) is reacted with sulfonyl chlorides under basic conditions.
- Typical bases: triethylamine or sodium carbonate to neutralize the hydrochloride and facilitate nucleophilic substitution.
- Solvents: dichloromethane or other aprotic solvents
- Reaction temperature: 0 °C to room temperature to control reactivity and minimize side reactions
- Purification: Extraction, washing, and recrystallization or chromatographic techniques to isolate the sulfonamide product with high purity
Comparative Data Table of Preparation Methods
| Step/Method | Starting Material | Fluorinating Agent | Solvent | Reaction Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|---|
| Trifluorosulfenyl morpholine method | N-Boc-piperidone | Trifluorosulfenyl morpholine | Ethyl acetate / organic solvents | Filtration, washing, spin-drying | High (not specified) | >99 (GC) | Safer, fewer byproducts, cost-effective |
| DAST method (Embodiment 1) | Benzylpiperidone | Diethylaminosulfur trifluoride | Dichloromethane | 0–5 °C addition, RT 10-20 h | 87.0 | 98 | Standard method, reliable and scalable |
| DAST method (Embodiment 2) | Benzylpiperidone | Diethylaminosulfur trifluoride | Dichloromethane | 0–5 °C addition, RT 10-20 h | 88.0 | 98 | Slightly higher reagent amount, similar yield |
| DAST method (Embodiment 3) | Benzylpiperidone | Diethylaminosulfur trifluoride | N,N-Dimethylformamide | 0–5 °C addition, RT 10-20 h | 86.0 | 98 | Alternative solvent, comparable results |
Research Findings and Observations
- The use of trifluorosulfenyl morpholine represents an advancement in fluorination chemistry for piperidine derivatives, offering safer handling and less demanding equipment requirements compared to SF4/HF or DAST.
- DAST remains a widely used reagent due to its efficiency in introducing difluoro groups, with well-optimized protocols yielding high purity intermediates suitable for further functionalization.
- The sulfonamide formation step, while less documented specifically for this compound, follows classical sulfonylation chemistry, which is robust and scalable.
- Purification techniques such as washing with sodium thiosulfate and water, drying over magnesium sulfate, and recrystallization are critical to achieving high-purity products.
- The choice of solvent and temperature control during fluorination significantly affects yield and impurity profiles.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoropiperidine-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the piperidine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less documented.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated derivatives, while oxidation and reduction can lead to changes in the oxidation state of the sulfonamide group.
Scientific Research Applications
4,4-Difluoropiperidine-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 4,4-Difluoropiperidine-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The fluorine atoms enhance the compound’s binding affinity and selectivity by increasing its lipophilicity and stability .
Comparison with Similar Compounds
Key Observations:
Substituent Effects :
- Fluorine vs. Methyl Groups : The difluoro substituents in the target compound enhance electronegativity and lipophilicity compared to the dimethyl groups in the analog from . This may improve membrane permeability and metabolic resistance, critical for drug candidates .
- Bromo/Methyl Groups : The brominated analog (CAS 189937-21-1) lacks a piperidine core, limiting direct comparability but highlighting the diversity of sulfonamide applications .
Molecular Weight and Drug-Likeness :
- The target compound’s lower molecular weight (~200.21) aligns with Lipinski’s Rule of Five, favoring oral bioavailability, whereas the dimethyl analog (~347.36) may face challenges in absorption .
Synthetic Efficiency: The dimethylpiperidine sulfonamide derivative was synthesized with 81% yield , suggesting robust methodology. No yield data is available for the fluorinated compound, but fluorine’s reactivity may necessitate specialized conditions (e.g., anhydrous or low-temperature reactions).
Biological Activity
4,4-Difluoropiperidine-1-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and immunology. This article reviews its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and a sulfonamide group. This unique structure contributes to its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and apoptosis.
- Receptor Modulation : It may modulate receptor activity, influencing downstream signaling pathways associated with inflammatory responses and cancer progression.
Biological Activities
Research indicates that this compound exhibits several key biological activities:
- Anticancer Effects : Preliminary studies suggest that the compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.
- Anti-inflammatory Properties : The compound may reduce inflammation by inhibiting pro-inflammatory cytokines and mediating oxidative stress responses.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induces apoptosis in cancer cells | , |
| Anti-inflammatory | Reduces pro-inflammatory cytokines | , |
| Enzyme Inhibition | Inhibits specific metabolic enzymes | , |
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on breast cancer cell lines. The results demonstrated significant apoptosis induction through caspase activation pathways, suggesting its potential as a therapeutic agent against breast cancer.
- Inflammation Modulation : Another investigation focused on the compound's role in modulating inflammatory responses in murine models. The findings indicated a marked decrease in inflammatory markers following treatment with this compound, highlighting its utility in conditions characterized by chronic inflammation .
Pharmacokinetics
The pharmacokinetic profile of this compound suggests good bioavailability and stability. Its distribution within biological systems is facilitated by specific transporters, which enhance its therapeutic potential.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4-difluoropiperidine-1-sulfonamide, and how can researchers optimize yield and purity?
- Methodological Answer : The compound is typically synthesized via sulfonylation of 4,4-difluoropiperidine using sulfonyl chlorides under basic conditions. Optimization involves controlling reaction temperature (0–5°C to minimize side reactions) and using anhydrous solvents (e.g., dichloromethane) to prevent hydrolysis. Post-synthesis purification via recrystallization or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity . Yield enhancement strategies include stoichiometric excess of sulfonamide reagents and catalytic bases like triethylamine .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for structural confirmation. For example, ¹⁹F NMR detects fluorine environments (δ ≈ -120 to -140 ppm for CF₂ groups). Infrared (IR) spectroscopy identifies sulfonamide S=O stretches (~1330–1160 cm⁻¹). Mass spectrometry (EI or ESI) confirms molecular weight (m/z ~200 for [M+H]⁺). Cross-validation with elemental analysis ensures purity .
Advanced Research Questions
Q. How does the 4,4-difluoro substitution on the piperidine ring influence electronic and steric properties in catalytic or biological systems?
- Methodological Answer : Fluorine’s electronegativity increases ring rigidity and alters electron density, affecting hydrogen-bonding interactions. Computational studies (DFT or molecular dynamics) quantify steric effects by analyzing bond angles and torsional strain. Experimentally, competitive inhibition assays or X-ray crystallography of protein-ligand complexes reveal steric hindrance impacts on binding affinity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
